Cas no 939357-65-0 (1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneは、複雑な構造を持つ有機化合物であり、ベンゾジアゾール環とピロリジノン骨格を特徴としています。この化合物は、医薬品中間体や機能性材料としての応用が期待される特異な分子設計がされており、高い化学的安定性と選択的反応性を有します。特に、tert-ブチル基による立体障害効果と4-メチルフェノキシプロピル鎖の導入により、分子の脂溶性やターゲットへの親和性が最適化されています。その独特な構造は、生物活性化合物の開発や新規触媒設計における有用な構築ブロックとしての可能性を秘めています。

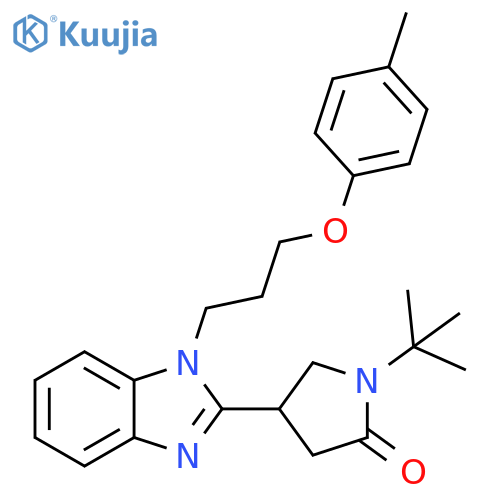

939357-65-0 structure

商品名:1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

- 1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- VU0493368-1

- F3366-5688

- 1-tert-butyl-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

- AKOS016335671

- 939357-65-0

- STL300424

- AKOS002333346

- 1-(tert-butyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- 1-(1,1-Dimethylethyl)-4-[1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-2-pyrrolidinone

- 1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

-

- インチ: 1S/C25H31N3O2/c1-18-10-12-20(13-11-18)30-15-7-14-27-22-9-6-5-8-21(22)26-24(27)19-16-23(29)28(17-19)25(2,3)4/h5-6,8-13,19H,7,14-17H2,1-4H3

- InChIKey: ZMBCHSQANSLYIW-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)(C)C)CC(C2N(CCCOC3=CC=C(C)C=C3)C3=CC=CC=C3N=2)CC1=O

計算された属性

- せいみつぶんしりょう: 405.24162724g/mol

- どういたいしつりょう: 405.24162724g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 581

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 47.4Ų

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 623.7±55.0 °C(Predicted)

- 酸性度係数(pKa): 5.19±0.10(Predicted)

1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3366-5688-10mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 10mg |

$118.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-25mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 25mg |

$163.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-2μmol |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 2μl |

$85.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-1mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 1mg |

$81.0 | 2023-04-26 | |

| Life Chemicals | F3366-5688-2mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 2mg |

$88.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-20μmol |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 20μl |

$118.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-10μmol |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 10μl |

$103.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-3mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 3mg |

$94.5 | 2023-04-26 | |

| Life Chemicals | F3366-5688-50mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 50mg |

$240.0 | 2023-04-26 | |

| Life Chemicals | F3366-5688-30mg |

1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one |

939357-65-0 | 90%+ | 30mg |

$178.5 | 2023-04-26 |

1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

939357-65-0 (1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量